4-Methyl-2,2'-bipyridine

Übersicht

Beschreibung

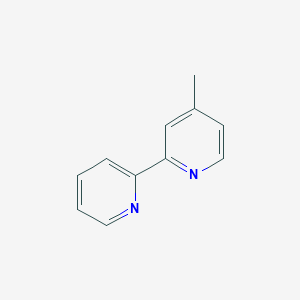

4-Methyl-2,2’-bipyridine is an organic compound belonging to the bipyridine family, characterized by two pyridine rings connected at the 2-position, with a methyl group attached to the 4-position of one of the pyridine rings. This compound is known for its role as a ligand in coordination chemistry, forming complexes with various transition metals. Its unique structure allows it to participate in a wide range of chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Methyl-2,2’-bipyridine can be synthesized through several methods, including:

Negishi Coupling: This method involves the coupling of pyridyl zinc halides with halogen-substituted pyridines.

Stille Coupling: This method uses organotin compounds as coupling partners and is carried out in the presence of a palladium catalyst.

Suzuki Coupling: This method employs boronic acids or esters as coupling partners and is catalyzed by palladium.

Industrial Production Methods: Industrial production of 4-Methyl-2,2’-bipyridine typically involves large-scale coupling reactions using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Analyse Chemischer Reaktionen

4-Methyl-2,2’-bipyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.

Reduction: Reduction reactions can convert 4-Methyl-2,2’-bipyridine to its corresponding dihydro derivatives.

Substitution: The methyl group at the 4-position can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.

Major Products:

Oxidation: N-oxides of 4-Methyl-2,2’-bipyridine.

Reduction: Dihydro derivatives of 4-Methyl-2,2’-bipyridine.

Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry

4-MBP serves as an important ligand in coordination chemistry. Its ability to coordinate with metal ions allows for the formation of stable complexes that are useful in various applications.

Metal Complexes

The coordination of 4-MBP with transition metals leads to the formation of diverse metal complexes. For instance, it has been utilized in synthesizing bimetallic complexes that exhibit unique catalytic properties. Studies have shown that complexes formed with 4-MBP can enhance catalytic activities in reactions such as hydrogenation and oxidation .

| Complex | Metal Ion | Catalytic Activity | Reference |

|---|---|---|---|

| BBPX | Rhodium | High | |

| TBPBX | Rhodium | Moderate | |

| (S)-BBPBINAP | Iridium | High |

Catalysis

The applications of 4-MBP extend into catalysis, where it plays a crucial role as a ligand in catalytic cycles.

Catalytic Reactions

Research has demonstrated that 4-MBP and its metal complexes can catalyze various organic transformations, including:

- Hydrogenation Reactions : The presence of 4-MBP enhances the efficiency of hydrogenation processes, making them more selective and faster .

- Oxidative Reactions : Metal complexes containing 4-MBP have shown improved performance in oxidation reactions, contributing to the development of greener chemical processes .

Material Science

In material science, 4-MBP is explored for its potential in creating advanced materials due to its electronic properties and ability to form stable structures.

Electroactive Polymers

4-MBP derivatives are used in the synthesis of electroactive polymers. These materials have applications in sensors and electronic devices due to their conductive properties. The incorporation of 4-MBP into polymer matrices enhances their electrochemical performance .

Case Studies

Several case studies highlight the practical applications of 4-MBP in research settings.

Synthesis of Novel Ligands

A study focused on synthesizing new ligand systems incorporating multiple bipyridine units demonstrated the utility of 4-MBP as a building block for creating complex ligands with enhanced properties for catalysis . The new ligands exhibited significant catalytic activity when coordinated with rhodium and iridium complexes.

Development of Functional Materials

Another research effort investigated the use of 4-MBP in developing functional materials for electronic applications. The study reported that polymers containing 4-MBP displayed improved conductivity and stability compared to conventional materials .

Wirkmechanismus

The mechanism of action of 4-Methyl-2,2’-bipyridine primarily involves its ability to act as a bidentate ligand, forming stable complexes with metal ions. These complexes can participate in various catalytic cycles, influencing the reactivity and selectivity of the reactions they catalyze. The nitrogen atoms in the pyridine rings coordinate with metal centers, forming a five-membered chelate ring that stabilizes the metal-ligand complex .

Vergleich Mit ähnlichen Verbindungen

- 2,2’-Bipyridine

- 4,4’-Bipyridine

- 2,3’-Bipyridine

- 3,4’-Bipyridine

Biologische Aktivität

4-Methyl-2,2'-bipyridine (C₁₁H₁₀N₂) is a bipyridine derivative that has garnered significant attention in the fields of coordination chemistry, medicinal chemistry, and materials science due to its unique structural features and biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical pathways, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀N₂ |

| Molecular Weight | 174.21 g/mol |

| Melting Point | 132-134 °C |

| Density | 1.1 g/cm³ |

| Boiling Point | 290 °C |

This compound acts primarily as a bidentate ligand , coordinating with various transition metals to form stable complexes. This coordination is crucial for its biological activity, influencing several biochemical pathways:

- Ligand Formation : The compound forms complexes with metals such as palladium and platinum, which are relevant in drug development and catalysis.

- Biochemical Pathways : It plays a role in light-harvesting processes in dye-sensitized solar cells (DSSCs), enhancing charge transfer efficiency .

Antioxidant Activity

Research has shown that this compound exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals, which can mitigate oxidative stress in biological systems. This activity is particularly relevant in the context of cancer research where oxidative stress plays a critical role in tumorigenesis.

Cytotoxicity

Studies have indicated that this compound and its metal complexes display cytotoxic effects against various cancer cell lines. For instance, a study involving ruthenium(II) complexes derived from bipyridine showed substantial cytotoxicity against HeLa and MCF7 cancer cells while exhibiting lower toxicity towards normal cells . This selectivity makes it a promising candidate for further development as an anticancer agent.

Case Studies

- DNA Binding Studies : A study investigated the interactions between this compound complexes and DNA. The results indicated that these complexes bind to DNA via groove binding mechanisms, which could influence gene expression and cellular responses .

- Antioxidant Efficacy : In comparative studies against standard antioxidants like vitamin C and BHT, the metal complexes of this compound exhibited superior radical scavenging abilities against various free radicals including DPPH and superoxide anion radicals .

- Metal Complexes in Drug Development : The formation of metal complexes with this compound has been explored for their potential application as therapeutic agents. These complexes have shown promise in targeting specific biological pathways involved in cancer progression .

Eigenschaften

IUPAC Name |

4-methyl-2-pyridin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-9-5-7-13-11(8-9)10-4-2-3-6-12-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHSRAWAUPZWNKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452061 | |

| Record name | 4-METHYL-2,2'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56100-19-7 | |

| Record name | 4-METHYL-2,2'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-Methyl-2,2'-bipyridine?

A1: The molecular formula of this compound is C11H10N2. Its molecular weight is 170.21 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: While the provided research focuses on the metal complexes incorporating this compound, spectroscopic data for the free ligand can be found in various databases. 1H NMR and 13C NMR data are commonly reported for structural confirmation.

Q3: How does this compound interact with metal ions?

A4: this compound acts as a bidentate ligand, coordinating to metal ions through its two nitrogen atoms. This forms a stable five-membered chelate ring. [, , , ]

Q4: What is the significance of the methyl group in this compound?

A5: The methyl group in the 4-position of the bipyridine ring primarily influences the electronic properties of the ligand and its metal complexes. It can impact the complex's absorption and emission spectra, redox potentials, and overall stability. [, , ]

Q5: What types of metal complexes utilize this compound as a ligand?

A6: this compound is widely used in the synthesis of various metal complexes, particularly those with ruthenium(II), osmium(II), iron(II), cobalt(II), and copper(II). [, , , , , , , , , , , , , , , , , , , , , , , ]

Q6: What are the potential applications of this compound metal complexes?

A6: Metal complexes incorporating this compound have shown promise in diverse applications including:

- Dye-sensitized solar cells (DSSCs): Ruthenium(II) polypyridyl complexes, often containing this compound or its derivatives, are used as photosensitizers in DSSCs due to their favorable photophysical and electrochemical properties. [, , , ]

- Photocatalysis: Certain ruthenium(II) complexes have been investigated for their ability to catalyze photochemical reactions, such as water oxidation and CO2 reduction. [, ]

- Sensors: The luminescent properties of some ruthenium(II) and iridium(III) complexes can be modulated upon binding to specific analytes, making them useful as sensors for ions like Cu2+ and CN-. [, ]

- Bioimaging: Luminescent iridium(III) complexes with this compound derivatives have been explored for bioimaging applications due to their long emission lifetimes and large Stokes shifts. [, , ]

- DNA binding and cleavage: Rhodium(III) intercalators conjugated with this compound derivatives have been investigated for their ability to bind and cleave DNA. [, ]

- Catalytic polymers: Polymers incorporating this compound metal complexes have been investigated for their catalytic and electrocatalytic properties. [, , ]

Q7: Has computational chemistry been applied to study this compound and its complexes?

A8: Yes, computational studies using density functional theory (DFT) have been employed to model the electronic structure, spectroscopic properties, and binding modes of this compound metal complexes. [, ]

Q8: How do structural modifications of this compound influence the properties of its metal complexes?

A9: Introducing electron-donating or electron-withdrawing groups on the bipyridine ring, altering the alkyl chain length at the 4'-position, or modifying the substituent on the nitrogen atom can significantly affect the complex's electrochemical and photophysical properties. [, , , , ]

Q9: How is the stability of this compound metal complexes affected by different conditions?

A10: The stability of these complexes can be influenced by factors such as pH, solvent, temperature, and light exposure. Research has focused on understanding these effects and developing strategies to enhance stability. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.